3-(Dimethylamino)thiane-3-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

3-(Dimethylamino)thiane-3-carboxylic acid (CAS 1341328-00-4) is a heterocyclic building block featuring a fully substituted quaternary carbon center at the 3-position of a saturated tetrahydrothiopyran (thiane) ring, bearing both a dimethylamino group and a carboxylic acid moiety. This compound belongs to a series of α,α-disubstituted thiane-3-carboxylic acids offered in Enamine's screening-compound collection (catalog number EN300-118761).

Molecular Formula C8H15NO2S
Molecular Weight 189.28 g/mol
CAS No. 1341328-00-4
Cat. No. B1529331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)thiane-3-carboxylic acid
CAS1341328-00-4
Molecular FormulaC8H15NO2S
Molecular Weight189.28 g/mol
Structural Identifiers
SMILESCN(C)C1(CCCSC1)C(=O)O
InChIInChI=1S/C8H15NO2S/c1-9(2)8(7(10)11)4-3-5-12-6-8/h3-6H2,1-2H3,(H,10,11)
InChIKeyYDADCUYGTSDDCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-(Dimethylamino)thiane-3-carboxylic Acid (CAS 1341328-00-4): A Lipophilic Quaternary Carbon Building Block for Drug Discovery Libraries


3-(Dimethylamino)thiane-3-carboxylic acid (CAS 1341328-00-4) is a heterocyclic building block featuring a fully substituted quaternary carbon center at the 3-position of a saturated tetrahydrothiopyran (thiane) ring, bearing both a dimethylamino group and a carboxylic acid moiety . This compound belongs to a series of α,α-disubstituted thiane-3-carboxylic acids offered in Enamine's screening-compound collection (catalog number EN300-118761) . With a molecular formula of C₈H₁₅NO₂S and a molecular weight of 189.28 g/mol, it is supplied at 95% purity . The combination of a tertiary amine, a sulfur-containing saturated heterocycle, and a quaternary stereocenter makes it a structurally differentiated scaffold for medicinal chemistry and parallel synthesis applications .

Why 3-(Dimethylamino)thiane-3-carboxylic Acid Cannot Be Replaced by Other Amino-Thiane-3-Carboxylic Acid Analogs in MedChem Campaigns


Within the Enamine catalog series of α-substituted thiane-3-carboxylic acids, seemingly minor changes in the amine substituent at the 3-position produce large shifts in key physicochemical properties that directly govern pharmacokinetic behavior. Substituting the dimethylamino group of the target compound with a primary amine (3-aminothiane-3-carboxylic acid, EN300-118757) decreases the calculated logP by approximately 2.97 log units, which would substantially reduce passive membrane permeability and alter CNS penetration potential . Conversely, the unsubstituted parent acid (thiane-3-carboxylic acid, EN300-77779) lacks the basic amine entirely, eliminating the possibility of salt formation or pH-dependent solubility modulation . These quantitative property differences mean that generic analog substitution in a structure–activity relationship (SAR) study or a screening library expansion program would confound biological readouts and erode chemical-property optimization efforts .

Quantitative Differentiation Evidence: 3-(Dimethylamino)thiane-3-carboxylic Acid vs. Closest In-Class Analogs


Lipophilicity (logP) Comparison: Dimethylamino vs. Primary Amine vs. Unsubstituted Thiane-3-Carboxylic Acid Series

In the Enamine α-substituted thiane-3-carboxylic acid series, the dimethylamino derivative exhibits a calculated logP of 1.561, placing it in a lipophilicity range favorable for oral absorption (typically logP 1–3). The primary amine analog (3-aminothiane-3-carboxylic acid, EN300-118757) has a calculated logP of -1.412, representing a 2.97 log-unit decrease . The unsubstituted thiane-3-carboxylic acid (EN300-77779) has a logP of 0.895, 0.67 log units lower than the target compound . This logP ordering (dimethylamino > unsubstituted > primary amine) demonstrates that the dimethylamino group imparts markedly higher lipophilicity than either the unsubstituted acid or the primary amine analog .

Lipophilicity Drug-likeness Physicochemical profiling

Melting Point Differentiation: Dimethylamino Analog vs. Primary Amine and Unsubstituted Thiane Analogs

The melting point of 3-(dimethylamino)thiane-3-carboxylic acid is 196–198 °C . This falls between the primary amine analog (208–210 °C) and the unsubstituted parent acid (76–78 °C) . The 12–14 °C depression relative to the primary amine analog suggests weaker intermolecular hydrogen bonding in the crystal lattice due to the absence of a primary amine donor, while the approximately 120 °C elevation over the unsubstituted acid indicates that the dimethylamino and carboxylic acid groups still engage in significant zwitterionic interactions .

Solid-state properties Crystallinity Formulation suitability

Amino Group Basicity and Salt-Formation Potential: Tertiary vs. Primary Amine Comparator

The target compound contains a tertiary dimethylamino group (pKa of conjugate acid typically ~9–10 for aliphatic tertiary amines) that can be protonated to form water-soluble hydrochloride or other acid-addition salts. The primary amine analog (3-aminothiane-3-carboxylic acid) contains both a basic amine and the carboxylic acid, existing predominantly as a zwitterion at physiological pH, which limits salt-formation versatility . The dimethylamino group's higher basicity relative to the unsubstituted parent acid (which lacks any amine) provides an additional handle for pH-dependent solubility modulation, purification by acid-base extraction, and potential for targeted salt-form selection .

Basicity Salt formation pH-dependent solubility

Procurement-Relevant Application Scenarios for 3-(Dimethylamino)thiane-3-carboxylic Acid


Hit-Finding and Diversity-Oriented Screening Libraries Requiring CNS-Permeable Chemical Space

With a calculated logP of 1.561, the compound occupies lipophilicity space well-suited for passive blood–brain barrier penetration, unlike the primary amine analog (logP -1.412) . Procurement for diversity-oriented screening decks targeting CNS-relevant targets such as GPCRs, ion channels, or neurotransmitter transporters is rational, particularly when the scaffold's quaternary carbon center provides a rigid, three-dimensional topology distinct from flat aromatic chemotypes .

Structure–Activity Relationship (SAR) Expansion of Amino Acid-Derived or Piperidine/Thiopyran Lead Series

The compound serves as a conformationally constrained, sulfur-containing analog of α,α-disubstituted amino acids. Its melting point (196–198 °C) and solid-state stability are advantageous for automated compound management and solid-dispensing workflows in medium-throughput SAR exploration . When comparing within the thiane-3-carboxylic acid series, the dimethylamino analog offers a 2.97 logP advantage over the primary amine variant, enabling systematic lipophilicity-activity relationship studies without changing the core scaffold .

Salt-Form Selection and Formulation Optimization for in Vivo Pharmacokinetic Studies

The tertiary dimethylamino group permits facile salt formation (e.g., hydrochloride) for aqueous formulation, a critical requirement for intravenous or oral dosing in rodent PK studies . Unlike the zwitterionic primary amine analog, the dimethylamino compound's salt stoichiometry is predictable and tunable, reducing formulation variability when advancing compounds from in vitro screening to in vivo efficacy models.

Parallel Synthesis and Library Production Using the Carboxylic Acid Handle

The carboxylic acid group provides a straightforward derivatization point for amide coupling, esterification, or reduction, making the compound a versatile core scaffold for parallel library synthesis. The quaternary carbon center ensures that the resulting library members maintain a well-defined three-dimensional shape, and the dimethylamino group offers an additional diversification point via N-alkylation or N-oxide formation .

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